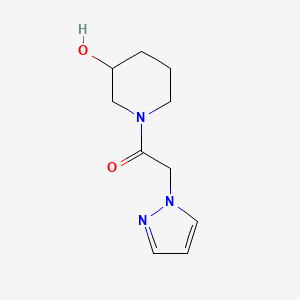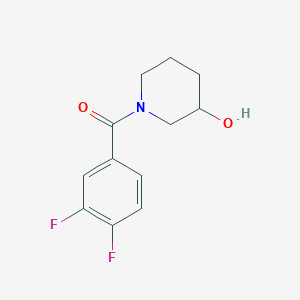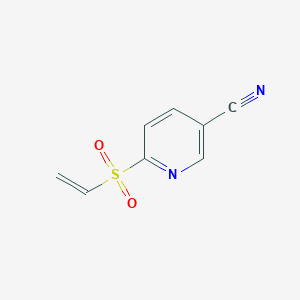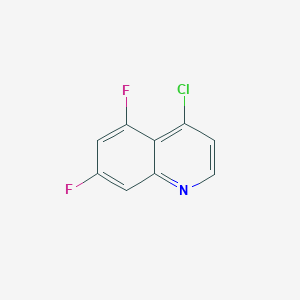![molecular formula C18H28FN3 B1486643 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine CAS No. 1070690-06-0](/img/structure/B1486643.png)
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
描述
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine is a synthetic organic compound. Its structure includes a piperazine ring and a pyrrolidine moiety linked to a fluorophenyl group. Such complex molecules often find applications in pharmaceutical research due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves:
Step 1: Preparation of the 4-fluorophenyl group attached to a pyrrolidine ring through halogenation and nucleophilic substitution reactions.
Step 2: Conjugation of the resulting fluorophenyl-pyrrolidine compound with a suitable piperazine derivative under nucleophilic substitution conditions.
Reaction Conditions: These reactions often require organic solvents like dichloromethane, catalytic amounts of bases such as triethylamine, and might involve heating under reflux.
Industrial Production Methods:
Industrial-scale production leverages more efficient catalytic systems and automated sequential reaction steps, ensuring high yields and purity. Continuous flow reactors and advanced catalytic systems are often employed to scale up the process while maintaining environmental and economic feasibility.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The presence of the piperazine ring makes it susceptible to oxidation reactions using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Selective reduction can be achieved using mild reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, facilitating functional group modifications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deoxygenated analogs.
Substitution Products: Various aryl-substituted derivatives.
科学研究应用
The compound's structural complexity opens doors for several scientific applications, including:
Chemistry: Used as an intermediate in organic synthesis and catalysis studies.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacophore in drug discovery, especially targeting neurological disorders due to its piperazine and pyrrolidine structures.
Industry: Evaluated in the formulation of chemical additives or advanced material precursors.
作用机制
The mechanism by which this compound exerts its effects is largely dependent on the biological context:
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine or serotonin, due to the presence of fluorophenyl and piperazine moieties.
相似化合物的比较
2-{2-[3-(4-Chlorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
2-{2-[3-(4-Methylphenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Uniqueness: The fluorine atom in the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and biological activity compared to chlorophenyl or methylphenyl analogs.
So, there you have it: a deep dive into 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine. Wild stuff, right?
属性
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


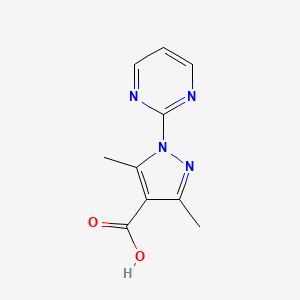

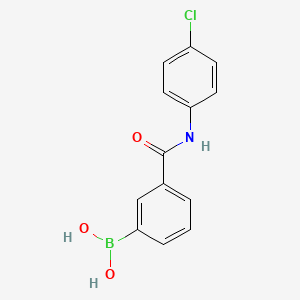
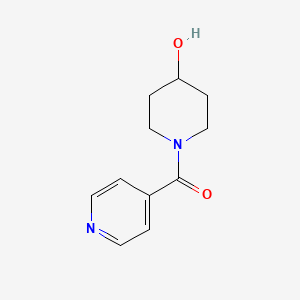
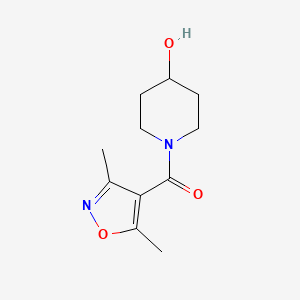
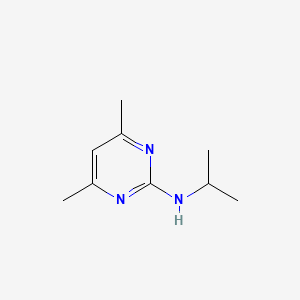
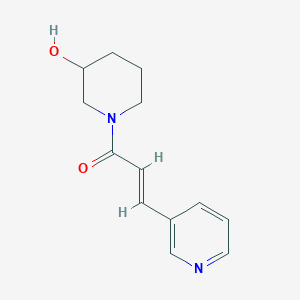
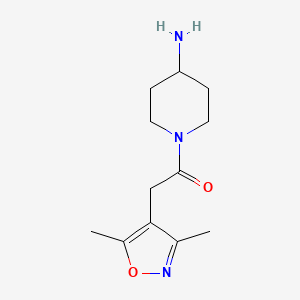
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)
